(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one
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Overview
Description
Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- is an aromatic azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely studied due to their applications in dyes, pigments, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- typically involves the diazotization of 2-aminopyridine followed by coupling with a phenolic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt . The general steps are as follows:
Diazotization: 2-aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenolic compound in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of such azo compounds often involves large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium dithionite, zinc in acidic conditions.
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- involves its interaction with biological molecules through its azo group. The azo group can undergo reduction in biological systems to form amines, which can then interact with cellular components . The phenolic group can also participate in hydrogen bonding and other interactions with proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(ethylamino)-5-nitrophenylimino: Similar structure but with a nitro group instead of a pyridinyl diazenyl group.
2-(2-Pyridyl)ethylamine: Contains the pyridinyl group but lacks the azo and phenolic groups.
Uniqueness
Phenol, 2-(ethylamino)-4-methyl-5-[2-(2-pyridinyl)diazenyl]- is unique due to its combination of a phenolic group, an ethylamino substituent, and a pyridinyl diazenyl group.
Properties
CAS No. |
10254-18-9 |
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Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(ethylamino)-4-methyl-5-(pyridin-2-yldiazenyl)phenol |
InChI |
InChI=1S/C14H16N4O/c1-3-15-12-8-10(2)11(9-13(12)19)17-18-14-6-4-5-7-16-14/h4-9,15,19H,3H2,1-2H3 |
InChI Key |
XGEOZUQNOKUHEO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C(=C1)C)N=NC2=CC=CC=N2)O |
Origin of Product |
United States |
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